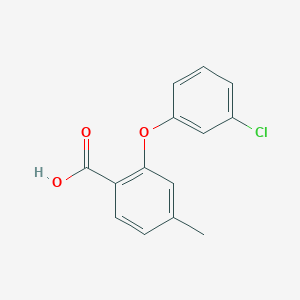![molecular formula C9H18O4 B1455911 2-[2-(四氢-2H-吡喃-4-基氧基)乙氧基]乙醇 CAS No. 1248556-18-4](/img/structure/B1455911.png)
2-[2-(四氢-2H-吡喃-4-基氧基)乙氧基]乙醇
描述
2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol is an organic compound with the molecular formula C9H18O4. It is a colorless liquid that is often used as a solvent and intermediate in organic synthesis. The compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, connected to an ethoxyethanol chain.
科学研究应用
2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol typically involves the reaction of tetrahydropyran with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with ethylene glycol to form the desired product.
Starting Materials: Tetrahydropyran and ethylene glycol.
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100°C) to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same starting materials and catalysts but is optimized for large-scale production.
化学反应分析
Types of Reactions
2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
作用机制
The mechanism of action of 2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol involves its ability to act as a solvent and reactant in various chemical reactions. The tetrahydropyran ring provides stability and reactivity, allowing the compound to participate in a wide range of chemical transformations. The ethoxyethanol chain enhances its solubility and reactivity in polar solvents.
相似化合物的比较
Similar Compounds
2-(2-Hydroxyethoxy)tetrahydropyran: Similar structure but with a different substitution pattern.
Tetrahydropyran-4-ol: Contains a hydroxyl group directly attached to the tetrahydropyran ring.
Diethylene glycol: Similar ethoxyethanol chain but lacks the tetrahydropyran ring.
Uniqueness
2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol is unique due to the presence of both the tetrahydropyran ring and the ethoxyethanol chain. This combination provides a balance of stability, reactivity, and solubility, making it a versatile compound in various applications.
属性
IUPAC Name |
2-[2-(oxan-4-yloxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c10-3-6-12-7-8-13-9-1-4-11-5-2-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYSKHRMNAACIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



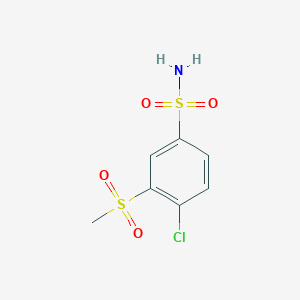
![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)
![[2-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1455832.png)


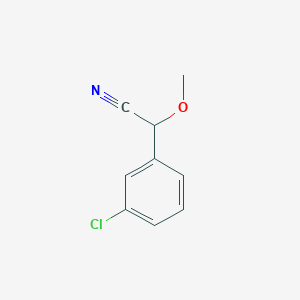
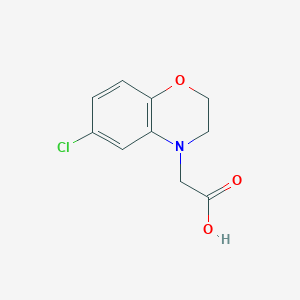
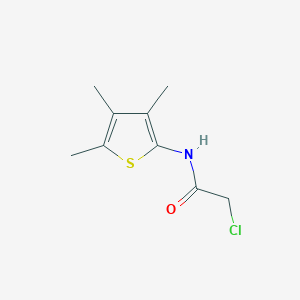
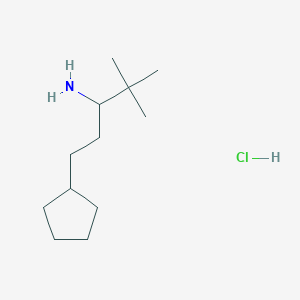
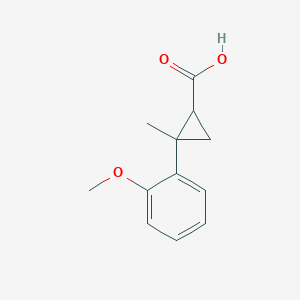
![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)

